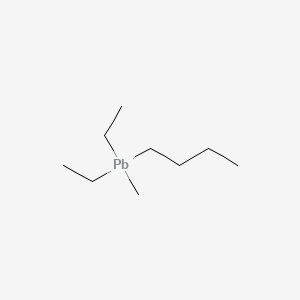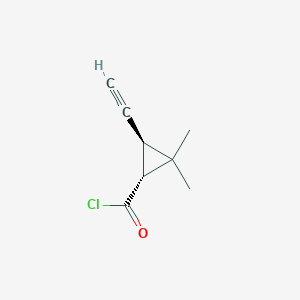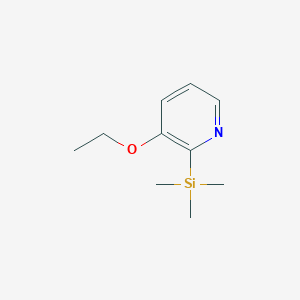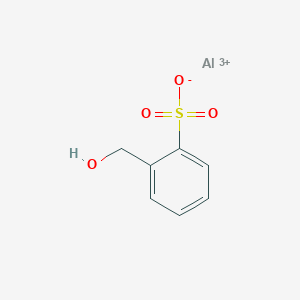![molecular formula C16H28O B13788403 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL CAS No. 97890-10-3](/img/structure/B13788403.png)
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,6-Tetramethyltricyclo[64002,7]dodecan-3-OL is a complex organic compound with the molecular formula C16H28O It is characterized by its unique tricyclic structure, which includes multiple methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of methyl groups and the hydroxyl group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tricyclic structure.
Substitution: Methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and tricyclic structure play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, leading to potential therapeutic effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL is unique due to its specific combination of a tricyclic structure and multiple methyl groups, along with a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
97890-10-3 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
2,2,4,8b-tetramethyl-1,3,4,4a,4b,5,6,7,8,8a-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-9-15(2,3)14(17)16(4)12-8-6-5-7-11(12)13(10)16/h10-14,17H,5-9H2,1-4H3 |
InChI-Schlüssel |
MXCYLKRANYTTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C2(C1C3C2CCCC3)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


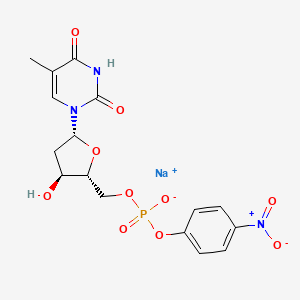
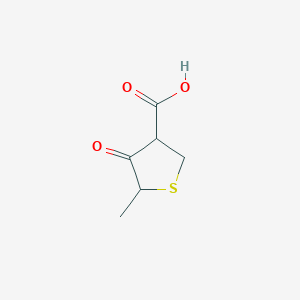
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

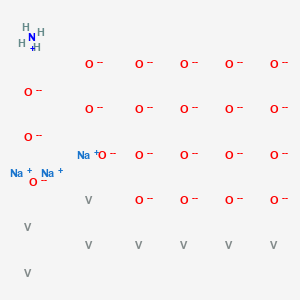
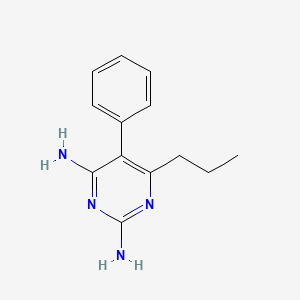

![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)

![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
